molecular formula C8H9N3S B1429972 1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol CAS No. 1423032-56-7

1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol

Cat. No. B1429972
CAS RN: 1423032-56-7
M. Wt: 179.24 g/mol
InChI Key: XFIYCQYYUBNAPD-UHFFFAOYSA-N
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Description

1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol is a compound that belongs to the imidazopyridine class . The imidazopyridines are known to play a crucial role in numerous disease conditions. They have been found to have various biological activities and are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

The synthesis of imidazopyridines has been a subject of research in recent years. Various methods have been developed for the synthesis of imidazopyridines using different catalysts . A plausible mechanistic pathway for the synthesis of imidazopyridines includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .

Scientific Research Applications

Pharmaceutical Research

Imidazo pyridine derivatives, including compounds like “1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol”, are often explored for their potential in pharmaceutical applications. They have been studied for their anti-cancer properties due to their ability to inhibit excessive angiogenesis, which is crucial for tumor growth .

Materials Science

These compounds also show promise in materials science, particularly in the development of new materials with specific luminescent properties that could be used in optoelectronic devices .

Sensor Technology

The unique properties of imidazo pyridine derivatives make them suitable for use in sensor technology. They can be utilized in the creation of sensors for various applications, possibly including environmental monitoring or biomedical diagnostics .

Antiparasitic Treatments

Research has been conducted on imidazo pyridine derivatives for their potential use in antiparasitic treatments. Studies have involved incubating these compounds with parasites to observe their efficacy .

Imaging and Microscopy

Due to their luminescent properties, these compounds are also being investigated for use as emitters in confocal microscopy and imaging, which could enhance visualization techniques in biological research .

Synthetic Chemistry

In synthetic chemistry, imidazo pyridine derivatives are valuable scaffolds for creating a variety of complex molecules. Their synthesis often involves condensation–dehydration reactions or oxidative conditions .

Anti-Tubercular Agents

Some imidazo-containing compounds have been synthesized and evaluated for their anti-tubercular potential against Mycobacterium tuberculosis, indicating a possible application for “1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol” in this field as well .

Drug Development

Imidazo pyridine derivatives serve as versatile scaffolds in drug development due to their reactivity and multifarious biological activity. This includes a wide range of potential therapeutic applications beyond those already mentioned .

properties

IUPAC Name

1-ethyl-3H-imidazo[4,5-c]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-2-11-7-3-4-9-5-6(7)10-8(11)12/h3-5H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIYCQYYUBNAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=NC=C2)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601200891
Record name 2H-Imidazo[4,5-c]pyridine-2-thione, 1-ethyl-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol

CAS RN

1423032-56-7
Record name 2H-Imidazo[4,5-c]pyridine-2-thione, 1-ethyl-1,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423032-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Imidazo[4,5-c]pyridine-2-thione, 1-ethyl-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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